REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5](F)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[CH2:12]([NH:14][CH2:15][CH3:16])[CH3:13]>C(#N)C>[Br:1][C:2]1[CH:3]=[N:4][C:5]([N:14]([CH2:15][CH3:16])[CH2:12][CH3:13])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8]
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Name
|
|
Quantity
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880 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=C(C(=O)O)C1)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
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Type
|
CUSTOM
|
Details
|
the resulting brown oil used without further purification
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=NC(=C(C(=O)O)C1)N(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |